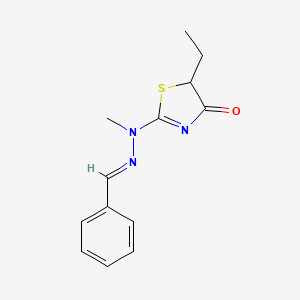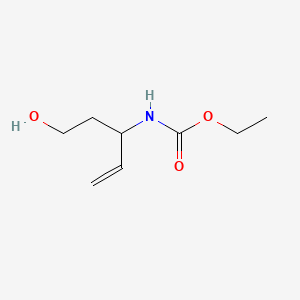
Levallorphan (Tartrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Levallorphan (Tartrate) is an opioid modulator belonging to the morphinan family. It is used both as an opioid analgesic and an opioid antagonist/antidote. Levallorphan acts as an antagonist of the μ-opioid receptor and as an agonist of the κ-opioid receptor, which allows it to block the effects of stronger opioids like morphine while simultaneously producing analgesia .
Vorbereitungsmethoden
The synthesis of Levallorphan (Tartrate) involves several steps. One method starts with methoxyphenylacetic acid and 2-(cyclohexenyl)ethylamine as initial raw materials. The process includes nine reaction steps such as acylation condensation and Bischler-Napieralski ring closure . Industrial production methods typically involve similar multi-step synthetic routes, ensuring high purity and yield.
Analyse Chemischer Reaktionen
Levallorphan (Tartrate) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group present in the compound.
Reduction: It can reduce certain functional groups, altering its pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Levallorphan (Tartrate) has a wide range of scientific research applications:
Chemistry: It is used to study opioid receptor interactions and to develop new analgesic drugs.
Biology: Researchers use it to understand the biological pathways involved in pain and addiction.
Industry: It is used in the formulation of combination drugs to reduce the side effects of opioid analgesics.
Wirkmechanismus
Levallorphan (Tartrate) exerts its effects by binding to opioid receptors. It acts as an antagonist at the μ-opioid receptor, blocking the effects of opioids like morphine. Simultaneously, it acts as an agonist at the κ-opioid receptor, producing analgesia. This dual action allows it to reverse opioid-induced respiratory depression while maintaining some level of pain relief .
Vergleich Mit ähnlichen Verbindungen
Levallorphan (Tartrate) is often compared with other opioid antagonists like naloxone and naltrexone. Unlike naloxone, which is a pure antagonist, Levallorphan has some agonist properties, making it unique. Similar compounds include:
Naloxone: Pure opioid antagonist used to treat overdoses.
Naltrexone: Used for opioid and alcohol dependence.
Levorphanol: An opioid analgesic with similar structural properties.
Levallorphan’s unique combination of antagonist and agonist properties makes it a valuable tool in both clinical and research settings.
Eigenschaften
Molekularformel |
C23H31NO7 |
|---|---|
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-[(E)-prop-1-enyl]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C19H25NO.C4H6O6/c1-2-10-20-11-9-19-8-4-3-5-16(19)18(20)12-14-6-7-15(21)13-17(14)19;5-1(3(7)8)2(6)4(9)10/h2,6-7,10,13,16,18,21H,3-5,8-9,11-12H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/b10-2+;/t16-,18+,19+;1-,2-/m01/s1 |
InChI-Schlüssel |
AJXDOUILIQZRTF-NBERPPBASA-N |
Isomerische SMILES |
C/C=C/N1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CC=CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





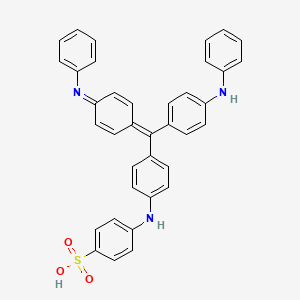
![1-Methoxy-6,6-dimethyl-9-methylidene-3-(2-methyloctan-2-yl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene](/img/structure/B13830395.png)
![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-chloroacetyl)oxime]](/img/structure/B13830403.png)
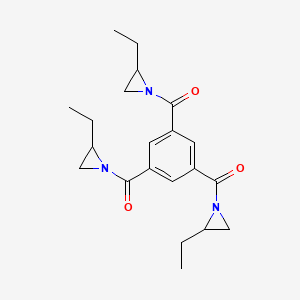
![1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one](/img/structure/B13830426.png)
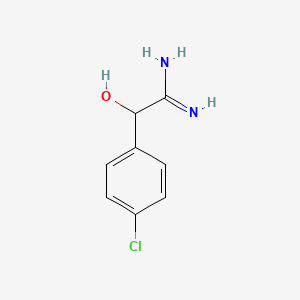

![(3aR,3a'R,7aR,7a'R)-2,2'-((2S,4S)-Pentane-2,4-diylbis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole)](/img/structure/B13830440.png)

